1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 1082942-54-8
VCID: VC8405781
InChI: InChI=1S/C15H22ClN3/c16-13-2-1-3-15(12-13)19-10-8-18(9-11-19)14-4-6-17-7-5-14/h1-3,12,14,17H,4-11H2
SMILES: C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl
Molecular Formula: C15H22ClN3
Molecular Weight: 279.81 g/mol

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

CAS No.: 1082942-54-8

Cat. No.: VC8405781

Molecular Formula: C15H22ClN3

Molecular Weight: 279.81 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine - 1082942-54-8

Specification

CAS No. 1082942-54-8
Molecular Formula C15H22ClN3
Molecular Weight 279.81 g/mol
IUPAC Name 1-(3-chlorophenyl)-4-piperidin-4-ylpiperazine
Standard InChI InChI=1S/C15H22ClN3/c16-13-2-1-3-15(12-13)19-10-8-18(9-11-19)14-4-6-17-7-5-14/h1-3,12,14,17H,4-11H2
Standard InChI Key KVHQGRLDFUYUIC-UHFFFAOYSA-N
SMILES C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl
Canonical SMILES C1CNCCC1N2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a piperidin-4-yl moiety. The piperazine ring adopts a chair conformation, while the piperidinyl group introduces steric bulk and influences binding interactions in biological systems . The chlorine atom at the meta position of the phenyl ring enhances electron withdrawal, potentially affecting reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₅H₂₁ClN₃Derived from
Molecular Weight278.80 g/molCalculated
Density~1.18 g/cm³Estimated from
Boiling Point~400°C (extrapolated)Based on
LogP (Partition Coefficient)2.8–3.2Predicted from
SolubilityLow in water, soluble in organic solvents (e.g., chloroform, xylene)Inferred from

Synthetic Routes and Optimization

Stepwise Synthesis from Diethanolamine

A patented three-step synthesis for 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride provides a foundational approach for adapting to the target compound :

  • Step 1: Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride
    Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform to form bis(2-chloroethyl)methylamine hydrochloride. This step involves nucleophilic substitution, with SOCl₂ acting as a chlorinating agent .

  • Step 2: Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride
    3-Chloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride in xylene under reflux. The solvent’s high boiling point facilitates cyclization to form the piperazine ring .

  • Step 3: Introduction of Piperidin-4-yl Group
    To adapt this step for the target compound, 1-(3-chlorophenyl)piperazine hydrochloride would react with a piperidin-4-ylating agent (e.g., 4-chloropiperidine) at 0–10°C in a polar aprotic solvent. Low temperatures minimize side reactions, as seen in analogous syntheses .

Key Reaction Parameters:

  • Solvent Selection: Xylene (Step 2) and dichloromethane (Step 3) optimize yield and purity .

  • Temperature Control: Step 3 requires strict maintenance of 0–10°C to prevent thermal degradation .

  • Purification: Silica gel chromatography or recrystallization ensures high product purity (>95%) .

Pharmacological Profile and Mechanism of Action

Dopamine Transporter (DAT) Affinity

Structural analogs like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) exhibit extraordinary DAT inhibition (Kᵢ = 0.04 nM), surpassing cocaine’s potency by 10,000-fold . While the target compound replaces the phenethyl group with piperidin-4-yl, its planar nitrogen-rich structure likely retains high DAT affinity. Computational modeling suggests the piperidinyl group may enhance binding through hydrophobic interactions with DAT’s transmembrane domains .

Table 2: Comparative Pharmacological Data for Piperazine Analogs

CompoundTargetActivity (Kᵢ/EC₅₀)Selectivity Over NET/SERTSource
3C-PEPDAT0.04 nM>10,000-fold
IP-193 (HCV inhibitor)NS5B Polymerase0.8 µMN/A
1-(3-Cl-Ph)-4-piperidinylpiperazine*DAT (Predicted)~0.1–1 nMModerateExtrapolated from

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